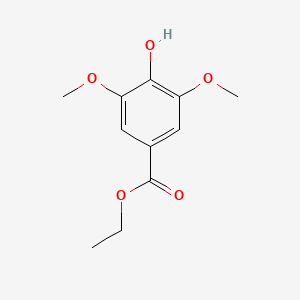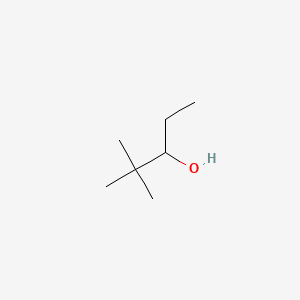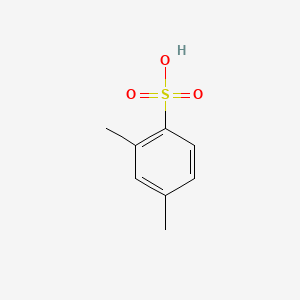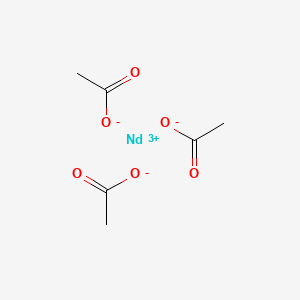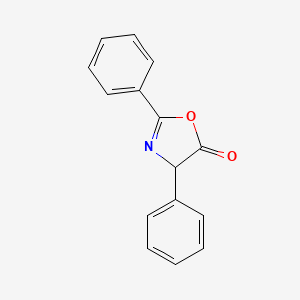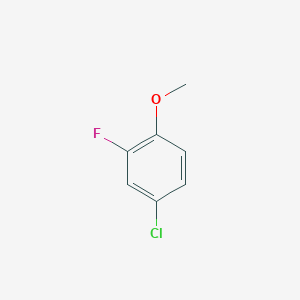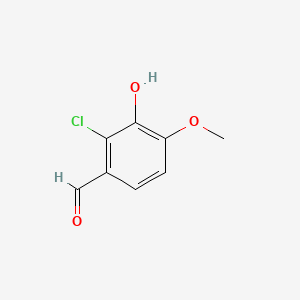
2-氯-3-羟基-4-甲氧基苯甲醛
描述
2-Chloro-3-hydroxy-4-methoxybenzaldehyde, also known as 2-Chloro-3-hydroxy-p-anisaldehyde or 2-Chloroisovanillin, is a chemical compound with the molecular formula C8H7ClO3 . It has a molecular weight of 186.59 .
Molecular Structure Analysis
The linear formula of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde is CH3OC6H2Cl(OH)CHO . The molecule consists of a benzene ring substituted with a methoxy group (OCH3), a hydroxy group (OH), a chloro group (Cl), and a formyl group (CHO) .Chemical Reactions Analysis
2-Chloro-3-hydroxy-4-methoxybenzaldehyde can participate in various chemical reactions. For instance, it can undergo nucleophilic addition and dehydration reactions to form a fluorescence switch with Schiff base units . It can also react with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff bases .Physical And Chemical Properties Analysis
2-Chloro-3-hydroxy-4-methoxybenzaldehyde is a solid with a melting point of 204-208 °C (lit.) . It has a density of 1.4±0.1 g/cm3, a boiling point of 291.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .科学研究应用
合成和抗氧化活性
- 合成和抗氧化性质:一项研究重点合成卤代香兰素衍生物,包括 3-氯-4-羟基-5-甲氧基苯甲醛,并评估其抗氧化活性。这些化合物通过香兰素的氯化和溴化,然后进行克莱森-施密特缩合来合成。使用 DPPH 方法测试抗氧化活性,显示出显着的抗氧化特性 (Rijal, Haryadi, & Anwar, 2022).
溶解度和化学性质
- 溶解度特性:研究了 5-氯-4-羟基-3-甲氧基苯甲醛在不同温度下的水溶解度。该研究使用高效液相色谱 (HPLC) 和总有机碳 (TOC) 技术测量溶解度,提供了该化合物在水性环境中行为的关键数据 (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).
化学合成和结构分析
- 合成和结构分析:探索了氯代香兰素的合成、结构验证和气相色谱分离。这项研究提供了合成和分析技术的详细程序,有助于理解该化合物的化学特性 (Hyötyläinen & Knuutinen, 1993).
在光谱学和晶体学中的应用
- 光谱研究:合成了 3-甲氧基-2-[(2,4,4,6,6-五氯-1,3,5,2λ5,4λ5,6λ5-三氮杂膦-2-基)氧基]苯甲醛,并通过各种光谱技术对其进行了表征,包括 MS、IR、NMR 和紫外可见光谱。这些研究对于理解此类化合物的分子结构和性质至关重要 (Özay, Yıldız, Ünver, & Durlu, 2013).
抗菌和抗黄曲霉毒素活性
- 抗菌和抗黄曲霉毒素效力:2-羟基-4-甲氧基苯甲醛表现出显着的抗菌和抗黄曲霉毒素活性。这一发现与食品安全和保鲜以及制药应用尤为相关 (Harohally, Cherita, Bhatt, & Appaiah, 2017).
非线性光学材料和热学性质
- 非线性光学材料:由 2-羟基-3-甲氧基苯甲醛合成的 2-羟基-3-甲氧基苯甲醛缩氨酸已被研究作为非线性光学材料的潜力。研究了晶体结构、热分解和其他性质,突出了其在光电子学中的潜力 (Binil, Anoop, Suma, & Sudarsanakumar, 2013).
香料和香精工业
- 调味中的香气特性:从 Mondia whytei 中分离出的 2-羟基-4-甲氧基苯甲醛被发现具有改变味道的特性,并且负责该植物的甜美芳香。此信息对调味和香精工业很有用 (Mukonyi & Ndiege, 2001).
安全和危害
属性
IUPAC Name |
2-chloro-3-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJGFBJQBQOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191125 | |
| Record name | 2-Chloro-3-hydroxy-p-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydroxy-4-methoxybenzaldehyde | |
CAS RN |
37687-57-3 | |
| Record name | 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroisovaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-hydroxy-p-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-hydroxy-p-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROISOVANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XV7BKD7BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

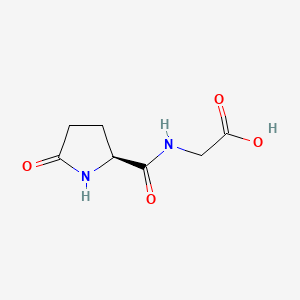
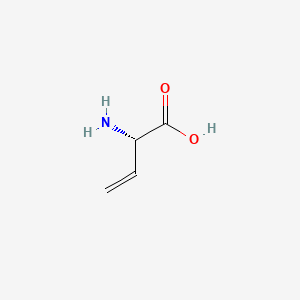

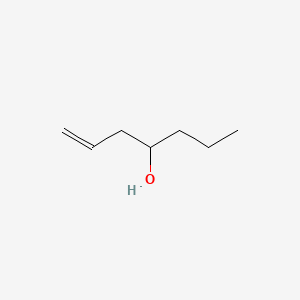
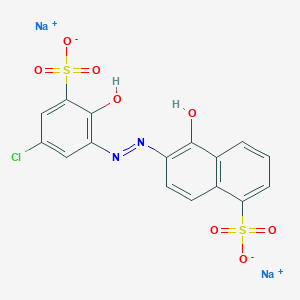
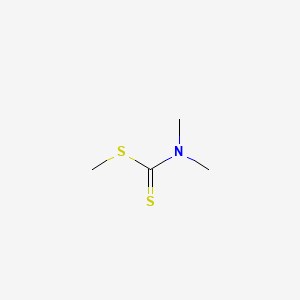
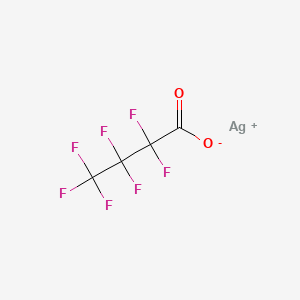
![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bis-](/img/structure/B1582831.png)
